1-(2-Furoyl)piperazine

Beschreibung

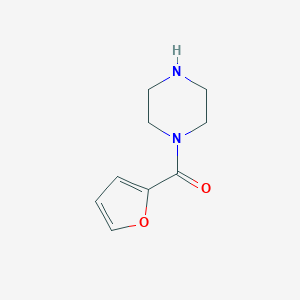

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

furan-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADPINFEWFPMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057735 | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40172-95-0 | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-furoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-FUROYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 2 Furoyl Piperazine and Its Derivatives

Direct Synthesis of 1-(2-Furoyl)piperazine

The direct synthesis primarily involves the acylation of piperazine (B1678402) with a derivative of 2-furoic acid. This approach is the most common route to the title compound.

The most conventional method for preparing this compound is the Schotten-Baumann reaction between furoyl chloride and piperazine. prepchem.comgoogle.com To achieve mono-acylation and prevent the formation of the disubstituted by-product, 1,4-bis(2-furoyl)piperazine, careful control of the reaction's pH is crucial. google.com

A typical procedure involves dissolving piperazine (often as the hexahydrate) in water and acidifying the solution. Furoyl chloride is then added concurrently with a base, such as sodium hydroxide (B78521) solution, to maintain a constant, slightly acidic pH (around 4.5). prepchem.com After the addition is complete, the solution is made basic to liberate the free amine, which can then be extracted using an organic solvent like chloroform (B151607). prepchem.comgoogle.com The final product is often purified by distillation under reduced pressure. prepchem.com An alternative purification method involves precipitating the product from the organic extract as a pure hydrochloride salt by introducing HCl gas. google.com

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

| Reactants | Piperazine hexahydrate, 2-Furoyl chloride |

| Solvent | Water (H₂O) |

| pH Control | 6N Hydrochloric Acid (HCl), 10% Sodium Hydroxide (NaOH) |

| Reaction pH | Maintained at 4.5 during addition |

| Work-up pH | Adjusted to 8.5 for extraction |

| Extraction Solvent | Chloroform (CHCl₃) |

| Purification | Distillation or precipitation as hydrochloride salt |

| Yield | ~60% |

Beyond the use of acyl chlorides, other methods for the acylation of piperazines are available. These are particularly useful when the corresponding acyl chloride is unstable or when milder conditions are required. One common alternative involves the use of a carboxylic acid (2-furoic acid in this case) with a coupling agent. acs.org A widely used combination is dicyclohexylcarbodiimide (B1669883) (DCC) as the carbodiimide (B86325) coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. acs.org

Other modern coupling agents can also facilitate this transformation, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). researchgate.net Another approach is the use of mixed anhydrides, for example, by reacting the carboxylic acid with pivaloyl chloride (trimethylacetyl chloride) to form a transient trimethylacetic arylcarboxylic anhydride, which then selectively acylates the piperazine. researchgate.net

Synthesis of this compound Derivatives

The secondary amine of the piperazine ring in this compound is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives through N-substitution.

The free N-H group on the piperazine moiety can readily undergo reactions such as alkylation or further acylation to introduce various substituents. google.combohrium.com

A series of 1-Aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, which are thioamide bioisosteres of furoyl piperazines, have been synthesized through a multi-step process. biointerfaceresearch.comdmed.org.ua

The synthesis begins with the arylation of furfural (B47365) using an aromatic diazonium salt under Meerwein reaction conditions to produce 5-aryl-2-carbaldehydes. biointerfaceresearch.com These aldehyde intermediates are then subjected to the Willgerodt–Kindler reaction. biointerfaceresearch.comdmed.org.ua This reaction involves heating the 5-aryl-2-carbaldehyde with elemental sulfur and a substituted aryl piperazine to afford the target 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. biointerfaceresearch.com The structures of the final compounds are typically confirmed using 1H NMR spectroscopy and elemental analysis. biointerfaceresearch.com

Table 2: Synthetic Scheme for 1-Aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines

| Step | Reaction Type | Reactants | Product |

| 1 | Meerwein Arylation | Furfural, Aromatic Diazonium Salts | 5-Aryl-2-carbaldehydes |

| 2 | Willgerodt–Kindler | 5-Aryl-2-carbaldehydes, Sulfur, Aryl piperazines | 1-Aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines |

A series of novel propanamide derivatives have been synthesized using this compound as a nucleophile. tjpr.orgresearchgate.net The synthesis is a two-step process that first creates an electrophilic intermediate. tjpr.org

In the first step, various aryl or aralkyl amines are treated with 3-bromopropionyl chloride to yield N-(substituted)aryl/aralkyl-3-bromopropionamide electrophiles. tjpr.orgresearchgate.net In the subsequent step, these bromo-amides are reacted with this compound in equimolar amounts. tjpr.org The reaction is carried out in acetonitrile, a polar aprotic solvent, using potassium carbonate (K₂CO₃) as a base to neutralize the HBr formed. tjpr.orgresearchgate.net The resulting target compounds, 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides, are characterized by spectroscopic methods such as IR, EI-MS, and 1H-NMR. tjpr.org

Table 3: Representative Synthesized 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides

| Compound ID | N-Substituent | Molecular Formula |

| 5a | Phenyl | C₂₀H₂₃N₃O₃ |

| 5g | 4-Chlorophenyl | C₂₀H₂₂ClN₃O₃ |

| 5i | 2,4-Dichlorophenyl | C₂₀H₂₁Cl₂N₃O₃ |

| 5p | 4-Nitrophenyl | C₂₀H₂₂N₄O₅ |

Data sourced from Hussain G, et al. (2018). tjpr.org

N-Substitution of the Piperazine Ring

Synthesis of N-Sulfonated Derivatives of (2-Furoyl)piperazine

The synthesis of N-sulfonated derivatives of (2-furoyl)piperazine is achieved through the reaction of this compound with various alkyl or aryl sulfonyl chlorides. This straightforward sulfonylation targets the secondary amine of the piperazine ring, creating a stable sulfonamide linkage.

In a typical procedure, a suspension of this compound is prepared in water. The reaction is carried out under mild, aqueous conditions, with a base such as sodium carbonate used to adjust the pH. The appropriate alkyl or aryl sulfonyl chloride is then added to the mixture. The reaction proceeds to yield the corresponding 4-(alkyl/aryl sulfonyl)-1-(2-furoyl)piperazine derivative. This method has been used to synthesize a series of nine different N-sulfonated derivatives chemicalbook.combiointerfaceresearch.com.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Alkyl/Aryl Sulfonyl Chlorides | 4-(Alkyl/Aryl sulfonyl)-1-(2-furoyl)piperazine |

Synthesis of Dibenzofuran-Piperazine Derivatives with 2-Furoyl Moiety

A notable class of derivatives involves the attachment of a dibenzofuran (B1670420) moiety to the this compound scaffold. The synthesis of N-(2-Methoxy-3-dibenzofuranyl)-2-[4-(2-furoyl)piperazin-1-yl]acetamide is a representative example of this methodology chemicalbook.com103.213.246sigmaaldrich.com.

The synthesis begins with the preparation of an intermediate, N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide. This intermediate is then reacted with this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The mixture is heated under reflux for several hours to drive the reaction to completion. Following the reaction, the solvent is evaporated, and the resulting solid is washed with water, filtered, and dried. The crude product can be further purified by crystallization from ethanol (B145695) chemicalbook.com. This nucleophilic substitution reaction yields the final dibenzofuran-piperazine derivative chemicalbook.combas.bg.

Table 1: Synthesis of N-(2-Methoxy-3-dibenzofuranyl)-2-[4-(2-furoyl)piperazin-1-yl]acetamide

| Starting Material | Reagent | Solvent | Base | Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|---|---|

| N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide | This compound | Acetone | Potassium Carbonate | Reflux, 5 hours | 75% | 150-154 |

Data sourced from chemicalbook.com

Synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-piperazine hydrogen oxalate (B1200264)

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-piperazine is accomplished by the N-alkylation of the secondary amine on the piperazine ring of this compound chemicalbook.comsigmaaldrich.com. The reaction involves treating this compound with a 2-(3,4-dimethoxyphenyl)ethyl halide, such as the chloride or bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The final product is often isolated as a hydrogen oxalate salt for improved stability and handling chemicalbook.com.

Synthesis of 1-(3,4-dichlorobenzyl)-4-(2-furoyl)-piperazine hydrogen oxalate

Similar to the synthesis of other N-alkylated derivatives, 1-(3,4-dichlorobenzyl)-4-(2-furoyl)-piperazine is prepared via the reaction of this compound with 3,4-dichlorobenzyl chloride chemicalbook.comsigmaaldrich.com. This is a standard nucleophilic substitution where the nitrogen atom of the piperazine attacks the benzylic carbon of the 3,4-dichlorobenzyl chloride, displacing the chloride ion. The reaction is typically carried out in an organic solvent with a base. The product can be precipitated and purified as its hydrogen oxalate salt chemicalbook.com.

Synthesis of 4-(9-fluorenyl)-1-(2-furoyl)piperazine

The introduction of a bulky fluorenyl group onto the piperazine nitrogen is achieved through the N-alkylation of this compound with a reactive 9-fluorenyl derivative, such as 9-bromofluorene (B49992) 103.213.246sigmaaldrich.com. The reaction conditions would necessitate a suitable base and solvent to facilitate the substitution. The resulting compound, 4-(9-fluorenyl)-1-(2-furoyl)piperazine, incorporates the large, planar fluorenyl system chemicalbook.comgoogle.com.

Synthesis of 1-(Tetrahydro-2-furoyl)piperazine (B48511)

1-(Tetrahydro-2-furoyl)piperazine is a derivative where the aromatic furan (B31954) ring of the furoyl group has been saturated. This transformation represents a modification of the furoyl moiety itself and can be achieved by the catalytic hydrogenation of this compound indiamart.comlookchem.com. In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on alumina (B75360) (Pd/Al2O3) or nickel lookchem.com. The reaction is typically performed under pressure in a solvent like methanol (B129727) or isopropanol. This method effectively reduces the furan ring to a tetrahydrofuran (B95107) ring, yielding 1-(tetrahydro-2-furoyl)piperazine nih.govchemimpex.comsigmaaldrich.com.

Alternatively, this compound can be synthesized by the direct acylation of piperazine using a tetrahydro-2-furoic acid derivative, such as methyl 2-tetrahydrofuroate or tetrahydrofuran-2-carbonyl chloride lookchem.com.

Table 2: Synthetic Approaches to 1-(Tetrahydro-2-furoyl)piperazine

| Method | Starting Materials | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Catalytic Hydrogenation | This compound | H₂, Palladium or Nickel Catalyst | 1-(Tetrahydro-2-furoyl)piperazine |

Modification of the Furoyl Moiety

Beyond the saturation of the furan ring, other modifications of the furoyl group are possible. One significant transformation is the conversion of the carbonyl oxygen to sulfur, creating a thiocarbonyl derivative. This yields bioisosteres of the parent amide, such as 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines biointerfaceresearch.com. The synthesis of these thioamides can be accomplished through a Wilgerodt-Kindler type reaction. In this procedure, an appropriate 5-arylfuran-2-carbaldehyde is reacted with elemental sulfur and an aryl-substituted piperazine to generate the corresponding 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazine. This reaction directly modifies the carbonyl group of the furoyl analogue, replacing the C=O bond with a C=S bond, thereby altering the electronic and steric properties of the molecule biointerfaceresearch.com.

Pharmacological and Biological Activities of 1 2 Furoyl Piperazine Derivatives

Enzyme Inhibition Studies

Butyrylcholinesterase (BChE) Inhibition

A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, which are derivatives of 1-(2-Furoyl)piperazine, have been synthesized and evaluated for their inhibitory effects on butyrylcholinesterase (BChE). In one study, these compounds demonstrated significant inhibitory potential.

Among the synthesized derivatives, certain compounds showed noteworthy activity. Specifically, N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide and N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide were identified as the most active inhibitors, with IC50 values of 0.82 ± 0.001 μM and 0.91 ± 0.003 μM, respectively. The potency of the former was found to be comparable to that of Eserine, a standard reference inhibitor which has an IC50 value of 0.85 ± 0.0001 μM. The enhanced potential of this particular molecule is suggested to be linked to the presence of the 4-ethylphenyl group.

Another study involving sulfonamide derivatives of 2-furoic piperazide also assessed their potential against BChE, identifying some compounds as promising inhibitors.

Table 1: Butyrylcholinesterase (BChE) Inhibition by this compound Derivatives

| Compound Name | IC50 (μM) |

|---|---|

| N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 0.82 ± 0.001 |

| N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 0.91 ± 0.003 |

| N-(4-Bromophenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 3.41 ± 0.002 |

| N-(4-Chlorophenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 4.51 ± 0.006 |

| N-Phenyl-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 8.32 ± 0.005 |

| N-(2-Methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 76.81 ± 0.02 |

| N-(4-Nitrophenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 115.63 ± 0.01 |

| N-(4-Formylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 141.23 ± 0.03 |

Acetylcholinesterase (AChE) Inhibition

The inhibitory potential of this compound derivatives has also been investigated against acetylcholinesterase (AChE). A study on multi-functional derivatives of 2-furoic piperazide evaluated their action on AChE. nih.gov The research identified several of the synthesized compounds as promising inhibitors of this enzyme, with their bioactivity supported by molecular docking studies. nih.gov Eserine was used as the reference standard in these assays. nih.gov

Human Carbonic Anhydrase I and II (hCA I and II) Inhibition

α-Glucosidase Inhibition

Derivatives of 2-furoic piperazide have been synthesized and assessed for their inhibitory activity against α-glucosidase. nih.gov In this research, a series of new multi-functional derivatives were developed and tested, with some compounds emerging as promising inhibitors of the enzyme. nih.gov The study utilized Acarbose as a reference standard for the inhibition assays. nih.gov The potential of these active compounds is further supported by computational molecular docking studies. nih.gov The findings suggest that derivatives based on the 2-furoic piperazide structure could be valuable in the development of new α-glucosidase inhibitors. nih.gov

α-Amylase Inhibition

A comprehensive search of scientific databases indicates that specific research detailing the inhibitory effects of this compound derivatives on the α-amylase enzyme is limited. While the broader class of piperazine (B1678402) derivatives and other heterocyclic compounds have been investigated for α-amylase inhibition, studies focusing specifically on derivatives of this compound are not prominently featured in the available literature. frontiersin.orgresearchgate.netnih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

There is a lack of specific research in the reviewed scientific literature concerning the direct evaluation of this compound derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Although various piperazine sulfonamides and other related piperazine compounds have been explored as potential DPP-4 inhibitors, studies that specifically utilize the this compound scaffold for this purpose are not currently available. nih.govresearchgate.net

Receptor Binding and Modulation

The arylpiperazine scaffold, of which this compound is a member, is a well-established pharmacophore for targeting G-protein coupled receptors, particularly adrenergic and serotonergic receptors.

Derivatives of 1,4-substituted piperazine have been extensively studied for their affinity for α-adrenoceptors. Research has shown that certain arylpiperazine derivatives are potent antagonists of the α1-adrenoceptor, a receptor involved in controlling systemic vascular resistance. nih.gov Antagonists of this receptor are used to treat conditions like hypertension. guidetopharmacology.org

In one study, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were synthesized and evaluated. The most active compounds displaced the specific radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range and demonstrated strong antagonistic activity in functional assays. nih.govresearchgate.net The presence of a 1-(o-methoxyphenyl)piperazine moiety was noted as being important for this high affinity. nih.gov These findings highlight the potential of the arylpiperazine core structure to confer significant α1-adrenoceptor antagonism.

| Compound Name | Affinity (Ki α1, nM) | Antagonistic Potency (pA2) |

|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) | 2.4 | 8.807 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) | 2.1 | 8.771 |

| Compound 2 | 13.1 | 8.441 |

| Compound 3 | 3.2 | 8.638 |

| Compound 1 | 10.3 | 7.868 |

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a key target in the treatment of anxiety and depression. nih.gov Arylpiperazine derivatives represent one of the most significant classes of compounds that bind to 5-HT1A receptor sites. nih.govnih.gov These compounds can act as either agonists or antagonists, modulating serotonergic neurotransmission.

Numerous studies have synthesized novel arylpiperazine derivatives and confirmed their high affinity for the 5-HT1A receptor. For instance, coumarin (B35378) derivatives incorporating a piperazine group have been shown to exhibit excellent activity at 5-HT1A receptors, with Ki values in the low nanomolar range, comparable to the reference agonist 8-OH-DPAT. researchgate.net The length of the alkyl chain connecting the piperazine and the aromatic moiety is a critical determinant of this affinity. mdpi.com

| Compound Name | Affinity (Ki, nM) | Reference |

|---|---|---|

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) | 0.57 | researchgate.net |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) | 0.78 | researchgate.net |

| 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one (10) | 87 | mdpi.com |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11) | 96 | mdpi.com |

The 5-HT2A and 5-HT2C receptors are also important targets for neuropsychiatric drugs. nih.gov The 5-HT2A receptor, in particular, is a primary molecular target for treating psychiatric diseases like depression. mdpi.com Arylpiperazine derivatives have been a focus of research for developing potent and selective antagonists for these receptors.

In silico and in vitro studies have explored the structure-activity relationships of arylpiperazine derivatives targeting the 5-HT2A receptor. mdpi.com Research into coumarin-piperazine hybrids has also yielded compounds with high affinity for the 5-HT2A receptor. For example, certain derivatives showed Ki values in the nanomolar range for this receptor subtype. mdpi.com The stimulus effects of some arylpiperazine compounds, like m-chlorophenylpiperazine (mCPP), are thought to be mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. drugbank.com

| Compound Name | Affinity (Ki, nM) |

|---|---|

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one (13) | 18 |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (12) | 67 |

| 6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (2) | 83 |

The this compound moiety is a key structural component in a variety of synthetic compounds that have been investigated for their potential pharmacological activities. This article explores the biological actions of derivatives containing this chemical entity, focusing on their interactions with several key receptor systems in the body. The research findings detailed below highlight the diverse and sometimes potent effects that modifications to the this compound scaffold can elicit at the molecular level.

4 Dopaminergic (D1, D2) Receptor Binding

Derivatives of this compound have been evaluated for their ability to bind to dopaminergic receptors, which are crucial targets in the central nervous system. One such derivative, 4-[3-[4-(2-Furoyl)piperazin-1-yl]propoxy-2-ol]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, was found to be selective for serotonin receptors over dopaminergic receptors, suggesting that while interaction is possible, it may not be the primary pharmacological target for this specific compound. Further research is needed to fully characterize the dopaminergic receptor binding profile of a broader range of this compound derivatives and to determine the structural modifications that might enhance affinity and selectivity for D1 or D2 subtypes.

5 Adrenergic (α1, α2) Receptor Binding

Similar to the dopaminergic receptor studies, the adrenergic receptor binding of this compound derivatives has been explored. The compound 4-[3-[4-(2-Furoyl)piperazin-1-yl]propoxy-2-ol]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione also demonstrated selectivity for serotonin receptors over adrenergic receptors. This indicates that the this compound scaffold can be tailored to achieve selectivity for specific receptor families. The exploration of various substituents on the piperazine ring and other parts of the molecule could lead to the development of derivatives with significant and selective affinity for α1 and α2 adrenergic receptor subtypes.

6 Nicotinic Acetylcholine (B1216132) Receptor Ligands

7 Histamine-3 Receptor Ligands

While the piperazine scaffold is a common feature in many histamine (B1213489) H3 receptor (H3R) ligands, specific studies focusing on this compound derivatives are limited. nih.gov Research on related piperazine and piperidine (B6355638) derivatives has shown that subtle structural changes can significantly impact H3R affinity. nih.gov However, detailed binding data for this compound-containing compounds at the H3 receptor have not been extensively reported, indicating another area where further pharmacological screening could yield new insights.

8 Urotensin-II Receptor Ligands

There is currently no available scientific literature detailing the investigation of this compound derivatives as ligands for the urotensin-II receptor. The existing research on urotensin-II receptor ligands focuses on a variety of other chemical scaffolds. nih.govnih.govsigmaaldrich.comunina.it Therefore, the potential for this compound derivatives to interact with this receptor system remains an unexplored area of research.

9 GPR55 Receptor Antagonism

Significant research has been conducted on this compound derivatives as antagonists of the G protein-coupled receptor 55 (GPR55). In a study focused on thienopyrimidine derivatives, the incorporation of a furan-2-yl(piperazin-1-yl)methanone (this compound) moiety was a key structural feature. nih.govacs.org Several of these compounds demonstrated potent antagonist activity at the human GPR55 receptor, as determined by a β-arrestin recruitment assay. nih.gov

One of the initial compounds identified through high-throughput screening was ML192, which features the this compound group attached to a thienopyrimidine core. nih.gov Subsequent research led to the synthesis of a series of related compounds to explore the structure-activity relationship. nih.gov The antagonist activity was evaluated by measuring the inhibition of LPI-induced receptor activation. nih.gov

The data below summarizes the GPR55 antagonist activity of several this compound-containing thienopyrimidine derivatives.

| Compound | R¹ | R² | IC₅₀ (μM) | % Inhibition at 25 μM |

|---|---|---|---|---|

| ML192 | H | CH₃ | 1.076 | 99 |

| 20 | H | H | 1.5 | 99 |

| 24 | CH₃ | CH₃ | 0.5 | 99 |

| 41 | Aromatic | >25 | 27 | |

| 42 | Aromatic | >25 | 29 |

These findings indicate that the substitution pattern on the thienopyrimidine core significantly influences the antagonist potency at the GPR55 receptor, with compound 24 showing a submicromolar IC₅₀ value. nih.gov

10 Opioid Agonist Activity

The investigation into the opioid agonist activity of this compound derivatives is not well-documented in the current scientific literature. While the broader class of piperazine-containing compounds has been explored for activity at opioid receptors, with some derivatives showing potent agonist or antagonist effects, specific data for those bearing the 1-(2-furoyl) group is lacking. nih.gov Research on other piperazine analogs has identified compounds with pure opioid receptor antagonist properties. nih.gov This suggests that the piperazine scaffold can be modulated to achieve different functional outcomes at opioid receptors, but the specific contribution of the 1-(2-furoyl) moiety to this activity remains to be determined.

Antimicrobial Activities of this compound Derivatives

The this compound scaffold is a key structural motif in a variety of compounds that have been investigated for their potential as antimicrobial agents. The unique combination of the furan (B31954) ring, the carbonyl group, and the piperazine moiety allows for diverse chemical modifications, leading to derivatives with a broad spectrum of activities against bacteria, fungi, viruses, and parasites.

Antibacterial Activity

Derivatives of this compound have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. A study focused on a series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides revealed that all synthesized compounds possessed activity against various bacterial strains. nih.gov The synthesis involved reacting different N-aryl/aralkyl-2-bromoacetamides with this compound. nih.gov Among the tested molecules, compounds 5c and 5o were identified as particularly potent, exhibiting excellent Minimum Inhibitory Concentration (MIC) values. nih.gov

The antibacterial potential of these compounds is often attributed to their ability to interfere with essential bacterial processes. The specific substitutions on the aryl/aralkyl portion of the acetamide (B32628) side chain play a crucial role in modulating this activity. For instance, the presence of specific functional groups can enhance the compound's ability to penetrate bacterial cell walls or interact with intracellular targets. The research highlights the therapeutic potential of this class of molecules, with compounds like 5c also showing low cytotoxicity, suggesting a favorable profile for further development as antibacterial agents. nih.gov

| Compound | Test Organism | MIC (µg/mL) |

| 5c | Various Gram-positive and Gram-negative bacteria | Excellent |

| 5o | Various Gram-positive and Gram-negative bacteria | Excellent |

Antifungal Activity

The piperazine nucleus is a well-established pharmacophore in the development of antifungal agents. researchgate.netnih.govmanipal.edu While many piperazine derivatives have been synthesized and tested for their ability to combat fungal pathogens, specific studies focusing solely on the antifungal properties of this compound derivatives are less common in the reviewed literature. However, broader studies on piperazine-containing compounds suggest that the incorporation of various heterocyclic rings, including furan, can lead to potent antifungal activity. manipal.edu For example, norfloxacin (B1679917) derivatives incorporating a 1-(furan-2-carbonyl)piperazin-1-yl moiety have shown activity against plant pathogenic fungi. ijbpas.com These findings suggest that the this compound scaffold is a promising starting point for the design of new antifungal drugs. The mechanism of action for azole-based antifungal agents, which can include piperazine structures, often involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Antiviral Activity (e.g., Anti-norovirus)

A significant area of research for this compound derivatives has been in the field of virology, particularly in the search for inhibitors of noroviruses. nih.gov Noroviruses are a leading cause of acute gastroenteritis worldwide, and there is a pressing need for effective antiviral therapeutics. nih.gov

Research has demonstrated that functionalized piperazine derivatives can exhibit potent anti-norovirus activity in cell-based replicon systems. nih.gov Structure-activity relationship (SAR) studies on related scaffolds have led to the identification of compounds that inhibit human norovirus (HuNoV) replication with EC₅₀ values in the low micromolar range. nih.gov Although the specific molecular targets are still under investigation, these studies have identified promising lead compounds for further optimization to improve potency and drug-like characteristics. nih.gov The development of these inhibitors is a significant step toward a potential treatment for norovirus infections. nih.govnih.gov

Anthelmintic Activity

Derivatives of this compound have shown significant promise as anthelmintic agents. nih.gov Helminth infections are a widespread problem, and piperazine itself has a history of use as an anthelmintic drug. ijbpas.com A notable example is methyl 5(6)-[4-(2-furoyl)piperazin-1-yl]benzimidazole-2-carbamate , which demonstrated 100% elimination of the tapeworm Hymenolepis nana in rats at oral doses of 100-250 mg/kg. nih.gov This compound combines the this compound moiety with a benzimidazole-2-carbamate structure, a class known for its potent anthelmintic properties. Other studies have also confirmed that various 1,4-disubstituted piperazine derivatives exhibit promising in vitro anthelmintic activity against species like Eisenia fetida. These findings underscore the value of the this compound scaffold in designing new and effective treatments for worm infections.

| Compound | Target Organism | Activity |

| Methyl 5(6)-[4-(2-furoyl)piperazin-1-yl]benzimidazole-2-carbamate | Hymenolepis nana (tapeworm) | 100% elimination at 100-250 mg/kg (oral) |

Anticancer and Antiproliferative Activities

Derivatives of this compound have been a subject of interest in oncology research, demonstrating notable potential as anticancer and antiproliferative agents in various studies.

In vitro Anticancer Activity against Human Cancer Cell Lines

The piperazine scaffold is frequently found in biologically active compounds and is considered a privileged structure in medicinal chemistry. nih.gov Its derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

For instance, a series of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, which are bioisosteres of 1-(2-furoyl)-piperazines, were assessed for in vitro anticancer activity across a panel of approximately 60 human cancer cell lines, where they displayed moderate activity. biointerfaceresearch.com In another study, quinazolinedione derivatives featuring a piperazine moiety were synthesized and tested for cytotoxicity. bilkent.edu.tr Compound 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione showed the highest activity against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values of 2.5 µM, 6.8 µM, and 4.9 µM, respectively. bilkent.edu.tr

The synthesis of 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazine] sulfonyl}phenoxy)-N-(aryl) acetamides has also been undertaken to explore their potential as anti-proliferative agents. researchgate.net These varied studies underscore the versatility of the piperazine nucleus in designing novel compounds with potential applications in cancer therapy. researchgate.net

Table 1: In vitro Cytotoxicity of Selected Piperazine Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | HUH-7 | Liver | 2.5 |

| MCF-7 | Breast | 6.8 | |

| HCT-116 | Colon | 4.9 | |

| 6-Chloro derivative of the above compound | HUH-7 | Liver | 7.0 |

| MCF-7 | Breast | 13.1 | |

| HCT-116 | Colon | 9.4 |

Data sourced from cytotoxicity screening results. bilkent.edu.tr

Antiproliferative Effects of Vindoline-Piperazine Conjugates

Vindoline (B23647), a monomer of Vinca alkaloids, is largely inactive on its own but its derivatives can exhibit significant biological effects. nih.gov Researchers have synthesized novel vindoline-piperazine conjugates by attaching various N-substituted piperazine pharmacophores to the vindoline structure. mdpi.comnih.gov The in vitro antiproliferative activity of these new conjugates was investigated against 60 human tumor cell lines (NCI60), with nine compounds showing significant effects. mdpi.comresearchgate.netresearchgate.net

The most potent derivatives demonstrated growth inhibition (GI50) values in the low micromolar range against the majority of the cell lines tested. nih.govcancer.gov Notably, conjugates featuring [4-(trifluoromethyl)benzyl]piperazine (Compound 23) and 1-bis(4-fluorophenyl)methyl piperazine (Compound 25) at position 17 of vindoline were particularly outstanding. nih.govnih.govresearchgate.net Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while Compound 25 was most effective against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). nih.govcancer.gov

Furthermore, another derivative, Compound 17 , where the piperazine side chain is coupled at position 10 of vindoline, proved highly effective against several cancer types. nih.gov It achieved a growth percentage rate of -84.40% on the KM12 colon cancer cell line and showed over an 80% reduction in growth for the SF-539 and SNB-75 CNS cancer cell lines. nih.govmdpi.com

To assess selectivity for cancer cells, some of the most potent conjugates were tested on non-tumor Chinese hamster ovary (CHO) cells. nih.govcancer.gov These compounds displayed promising selectivity, suggesting a potential therapeutic window. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Lead Vindoline-Piperazine Conjugates

| Compound ID | Key Substituent | Most Effective Against (Cell Line) | Cancer Type | GI50 (µM) |

|---|---|---|---|---|

| 23 | [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 | Breast Cancer | 1.00 |

| 25 | 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 | Non-Small Cell Lung Cancer | 1.35 |

Data sourced from NCI60 screening of vindoline-piperazine conjugates. nih.govnih.govcancer.gov

Other Therapeutic Potentials

Beyond anticancer applications, derivatives of this compound have been explored for a variety of other therapeutic uses, including cardiovascular and neurological conditions.

Antihypertensive Activity

Certain 1-(2-furoyl)-4-phenylpiperazine derivatives have been reported to possess antihypertensive properties. biointerfaceresearch.com Research into related structures supports the potential of the piperazine moiety in modulating blood pressure. For example, piperazine ferulate has been shown to exert an antihypertensive effect and improve endothelial function in spontaneously hypertensive rats. nih.gov The mechanism appears to involve the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) synthesis and improved aortic relaxation. nih.gov Other research has focused on designing hybrid arylpiperazinylbenzofurane derivatives as potential antihypertensive agents. eurekaselect.com

Anticonvulsant Activity

The this compound scaffold has also been associated with anticonvulsant activity. biointerfaceresearch.com Studies on various 1,4-substituted derivatives of piperazine have shown their effectiveness in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) induced seizure tests. nih.gov For example, compounds like 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride displayed significant anti-MES activity in mice and rats. nih.gov The synthesis of other derivatives, such as substituted oxadiazole and thiadiazole derivatives from a this compound precursor, has also been pursued for their potential anticonvulsant properties. lupinepublishers.com

Antiplatelet Activity

Derivatives incorporating the furoyl-piperazine structure have demonstrated potential as antiplatelet agents. In a study of novel dibenzofuran-piperazine derivatives, a compound featuring a 2-furoyl moiety exhibited high percentage inhibition of arachidonic acid-induced platelet aggregation, comparable to the standard drug aspirin. researchgate.net Platelet aggregation is a key process in the formation of thrombi, and its inhibition is a crucial strategy in preventing cardiovascular events. nih.gov Antiplatelet agents work by inhibiting pathways such as those involving cyclooxygenase or ADP receptors. nih.gov The promising activity of the 2-furoyl derivative suggests this chemical group may be beneficial in the design of new antiplatelet therapies. researchgate.net

Neuroprotective Effects

Derivatives of this compound have emerged as promising candidates for the management of neurodegenerative disorders such as Alzheimer's disease. Research has focused on their ability to inhibit key enzymes implicated in the pathology of this disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study focused on newly synthesized sulfonamide derivatives of this compound demonstrated their potential as multi-target agents. These compounds were evaluated for their inhibitory activity against both AChE and BChE. The parent sulfonamide, {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone, and its subsequent derivatives exhibited significant inhibitory potential against these cholinesterase enzymes. nih.govmdpi.com

The mechanism of action is believed to involve the interaction of these derivatives with the active sites of AChE and BChE, thereby preventing the breakdown of the neurotransmitter acetylcholine. This is a key therapeutic strategy in Alzheimer's disease to ameliorate cognitive decline. Molecular docking studies have supported these findings, illustrating the binding modes of these compounds within the enzyme active sites. nih.gov

The following table summarizes the cholinesterase inhibitory activity of selected this compound derivatives from the study.

| Compound | Target Enzyme | IC50 (µM) |

| 5a | Acetylcholinesterase (AChE) | 1.11 ± 0.01 |

| Butyrylcholinesterase (BChE) | 1.31 ± 0.04 | |

| 5b | Acetylcholinesterase (AChE) | 1.15 ± 0.02 |

| Butyrylcholinesterase (BChE) | 1.42 ± 0.05 | |

| 5c | Acetylcholinesterase (AChE) | 1.28 ± 0.04 |

| Butyrylcholinesterase (BChE) | 1.55 ± 0.06 | |

| 5d | Acetylcholinesterase (AChE) | 1.43 ± 0.05 |

| Butyrylcholinesterase (BChE) | 1.68 ± 0.07 | |

| 5e | Acetylcholinesterase (AChE) | 1.62 ± 0.06 |

| Butyrylcholinesterase (BChE) | 1.81 ± 0.08 | |

| 5f | Acetylcholinesterase (AChE) | 1.83 ± 0.08 |

| Butyrylcholinesterase (BChE) | 1.95 ± 0.09 | |

| 5g | Acetylcholinesterase (AChE) | 1.98 ± 0.09 |

| Butyrylcholinesterase (BChE) | 2.12 ± 0.11 | |

| Eserine (Standard) | Acetylcholinesterase (AChE) | 0.04 ± 0.0001 |

| Butyrylcholinesterase (BChE) | 0.85 ± 0.0001 |

Antidiabetic Activity

The exploration of this compound derivatives has also extended to their potential as antidiabetic agents. The primary mechanism investigated is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the intestine. By inhibiting this enzyme, the rate of glucose absorption can be slowed, leading to better glycemic control, particularly in individuals with type 2 diabetes mellitus.

In the same study that identified their neuroprotective effects, the synthesized sulfonamide derivatives of this compound were also screened for their α-glucosidase inhibitory activity. nih.govmdpi.com Several of the synthesized compounds displayed potent inhibition of this enzyme, with some showing activity comparable to or even exceeding that of the standard drug, acarbose. nih.gov

The structure-activity relationship studies within this series of compounds have provided valuable insights for the design of more potent α-glucosidase inhibitors. The nature and position of substituents on the aromatic ring of the electrophiles used in the synthesis were found to play a crucial role in the inhibitory activity. nih.gov

The α-glucosidase inhibitory activity of these this compound derivatives is presented in the table below.

| Compound | α-Glucosidase IC50 (µM) |

| 5a | 1.82 ± 0.02 |

| 5b | 2.05 ± 0.03 |

| 5c | 2.21 ± 0.04 |

| 5d | 2.38 ± 0.05 |

| 5e | 2.53 ± 0.06 |

| 5f | 2.69 ± 0.07 |

| 5g | 2.84 ± 0.08 |

| Acarbose (Standard) | 38.25 ± 0.12 |

Antidepressant Activity

While the piperazine scaffold is a common feature in many centrally acting agents, including some antidepressants, specific research on the antidepressant activity of this compound derivatives is not extensively documented in the available scientific literature.

The broader class of piperazine derivatives has been widely investigated for antidepressant properties, often targeting monoamine transporters and various serotonin receptor subtypes. nih.govnih.govnih.gov These studies have led to the development of clinically used antidepressant medications. The favorable pharmacokinetic profile of the piperazine ring, allowing for effective penetration of the central nervous system, makes it an attractive moiety for the design of psychoactive drugs. nih.gov

However, dedicated studies evaluating derivatives of this compound in preclinical models of depression, such as the forced swim test or tail suspension test, are not prominently reported in the reviewed literature. Therefore, while the potential for antidepressant activity exists based on the general properties of the piperazine nucleus, further specific investigation is required to substantiate any claims for this compound derivatives in this therapeutic area.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The biological profile of 1-(2-furoyl)piperazine analogs can be significantly altered by the introduction of various substituents at different positions of the molecule. These modifications can affect the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets. nih.gov

The piperazine (B1678402) ring is a common scaffold in many biologically active compounds due to its ability to be easily modified. nih.gov Substitutions on the piperazine ring of this compound analogs can have a profound impact on their biological activity. researchgate.net The nature, size, and position of these substituents can modulate the affinity and selectivity of the compounds for their biological targets. researchgate.net

For instance, in a series of chalcone-dithiocarbamate hybrids, it was found that substituents on the piperazine unit are important for their inhibitory activity against cancer cell lines. nih.gov Similarly, for certain 4-amino-2H-benzo[h]chromen-2-one analogs, the substituent at the 4-position of the piperazine ring had a significant effect on their androgen receptor binding affinity and cytotoxic activity. nih.gov Generally, the introduction of bulky substituents on the piperazine ring may interfere with binding to the active site of a receptor, while smaller substituents might enhance these interactions. researchgate.net

The following table illustrates the effect of piperazine ring substitutions on the anticancer activity of some piperazine-containing compounds.

| Compound ID | Piperazine Ring Substituent | Target Cell Line | IC50 (µM) |

| Analog A | Unsubstituted | PC3 | > 50 |

| Analog B | 4-Methyl | PC3 | 15.2 |

| Analog C | 4-Ethyl | PC3 | 8.5 |

| Analog D | 4-Phenyl | PC3 | 5.1 |

| Analog E | 4-(4-Fluorophenyl) | PC3 | 2.3 |

This table is a representative example based on general SAR principles for piperazine derivatives and does not represent specific data for this compound analogs due to the lack of publicly available specific data.

The 2-furoyl moiety is a key structural feature of this compound. This aromatic acyl group plays a significant role in the interaction of these compounds with their biological targets. The furan (B31954) ring, being an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, which are crucial for receptor binding.

In studies of related acylpiperazine derivatives, the nature of the acyl group has been shown to be a critical determinant of biological activity. For example, in a series of benzoyl and cinnamoyl piperazine amides investigated as tyrosinase inhibitors, the benzoyl derivatives were generally more potent than the corresponding cinnamoyl analogs. nih.gov This suggests that the electronic and steric properties of the acyl group are important for enzyme inhibition. The furoyl moiety, with its specific electronic distribution and conformational flexibility, likely contributes in a unique way to the binding affinity and selectivity of this compound derivatives for their respective targets.

In many drug molecules, a flexible spacer or linker is used to connect different pharmacophoric elements. The length and nature of this spacer can significantly influence the biological activity of the compound. nih.gov For arylpiperazine derivatives, a spacer of a certain length is often required to optimally position the key interacting groups within the binding site of the receptor. researchgate.net Studies on bivalent compounds have shown that an optimal spacer length, for example between 17 to 21 atoms, can significantly improve biological activity. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com By understanding the pharmacophore of this compound derivatives, it is possible to design and synthesize new analogs with optimized potency and selectivity. nih.gov

Many arylpiperazine derivatives exhibit affinity for serotonin (B10506) (5-HT) and adrenergic receptors. nih.govnih.gov The pharmacophore model for high-affinity 5-HT1A receptor ligands typically includes a basic nitrogen atom, an aromatic ring, and a flexible spacer. nih.gov For this compound derivatives, the basic nitrogen atom of the piperazine ring is a key feature for interaction with an aspartate residue in the transmembrane domain of the 5-HT1A receptor. semanticscholar.org The furoyl moiety acts as the aromatic component, participating in hydrophobic and aromatic interactions within the receptor's binding pocket.

Similarly, for α1-adrenoceptor affinity, the arylpiperazine scaffold is a well-established pharmacophore. nih.govresearchgate.net The key structural requirements include the piperazine nitrogen for ionic interactions and an aromatic ring for hydrophobic and aromatic interactions. nih.gov The furoyl group in this compound can fulfill the role of the aromatic moiety. Optimization of these key structural elements, for instance by modifying the furoyl ring or the piperazine substitutions, can lead to compounds with enhanced affinity and selectivity for either 5-HT1A or α1-adrenoceptors.

The following table summarizes the key pharmacophoric features of arylpiperazine derivatives for 5-HT1A and α1-adrenoceptor affinity.

| Pharmacophoric Feature | Role in Receptor Binding |

| Basic Nitrogen Atom (Piperazine) | Forms a key ionic interaction with a conserved aspartate residue in the receptor. |

| Aromatic Moiety (e.g., Furoyl) | Engages in hydrophobic and π-π stacking interactions within a hydrophobic pocket of the receptor. |

| Spacer (if present) | Provides the optimal distance and orientation between the basic nitrogen and the aromatic moiety for effective binding. |

This compound and its analogs have also been investigated as enzyme inhibitors. For instance, several studies have explored the tyrosinase inhibitory activity of structurally related benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides. nih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. mdpi.com

SAR studies of these related compounds have revealed several key structural determinants for tyrosinase inhibition. The nature of the acyl group (e.g., benzoyl vs. cinnamoyl) was found to influence the inhibitory potency, with benzoyl derivatives often showing higher activity. nih.gov This highlights the importance of the electronic and steric properties of the acyl moiety, which in the case of this compound is the furoyl group. Furthermore, substitutions on the piperazine ring can also modulate the inhibitory activity. For example, a benzyl (B1604629) substituent on the piperazine ring was found to have important interactions with the enzyme, leading to higher potency. nih.gov These findings suggest that for this compound derivatives, both the furoyl moiety and the substituents on the piperazine ring are critical for their enzyme inhibitory activity.

Computational Chemistry and Molecular Modeling of 1 2 Furoyl Piperazine

Quantum Chemical Calculations (DFT) for Structural Optimization and Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and geometry of molecules. These calculations provide insights into molecular properties such as stability, reactivity, and intermolecular interactions.

In studies of aryl sulfonyl piperazine (B1678402) derivatives, DFT with the B3LYP method and a 6-31G(d,p) basis set has been employed to analyze optimized molecular structures and electronic features. researchgate.net Such analyses help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. Key parameters derived from these calculations include:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with biological receptors. For similar piperazine derivatives, MEP analysis has shown that negative charges are often concentrated around electronegative atoms like oxygen and nitrogen, indicating regions prone to electrophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's electronic properties and reactivity. The energy gap between them indicates the molecule's chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net

Mulliken Atomic Charges: These calculations determine the partial charge on each atom, helping to identify charge distribution across the molecule. researchgate.net

While specific DFT studies on 1-(2-furoyl)piperazine were not detailed in the provided search results, the methodologies applied to structurally similar piperazine derivatives are directly applicable and provide a framework for its computational analysis. researchgate.netscilit.com

Table 1: Parameters from Quantum Chemical Calculations for Piperazine Derivatives

| Calculated Property | Significance | Typical Findings for Piperazine Derivatives |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | N/A |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting interaction sites. | Negative potential is often located on oxygen and nitrogen atoms. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. researchgate.net |

| Natural Bond Orbital (NBO) | Analyzes charge delocalization and intramolecular interactions. | Reveals stabilizing hyperconjugative interactions. researchgate.net |

| Mulliken Atomic Charges | Calculates the charge distribution on individual atoms. | Identifies the most positive and negative atomic sites. researchgate.net |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Derivatives of this compound have been the subject of molecular docking studies to explore their therapeutic potential. For instance, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized and docked into the active site of the butyrylcholinesterase enzyme, a target for Alzheimer's disease therapy. hilarispublisher.com The results indicated that these compounds could be potential inhibitors of the enzyme. hilarispublisher.com

The general process for such studies involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand (the this compound derivative).

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are then scored based on their binding energy, with lower energies indicating a more favorable interaction. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the receptor. nih.gov

In silico studies of other piperazine derivatives have also demonstrated their ability to bind to various biological targets, including the COX-2 enzyme and the DNA-Topo II complex, highlighting the versatility of the piperazine scaffold in drug design. nih.govnih.gov

Table 2: Example of Molecular Docking Study on a this compound Derivative

| Target Enzyme | Ligand Series | Docking Software | Key Finding |

|---|

| Butyrylcholinesterase | 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | MOE-Dock | The compounds showed potential as inhibitors, with one derivative showing excellent inhibitory activity. hilarispublisher.com |

In silico Studies for Pharmacokinetic Properties (e.g., Oral Bioavailability)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov

For piperazine-containing compounds, various software tools are used to predict properties like:

Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation. This is influenced by factors like solubility and permeability.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit major CYP enzymes is important for assessing potential drug-drug interactions.

hERG Inhibition: The potential for a compound to block the hERG potassium channel, which can lead to cardiotoxicity.

Ames Test: A computational prediction of a compound's mutagenic potential.

Studies on various piperazine hybrids have utilized online tools and software to evaluate these parameters, indicating that many derivatives possess promising pharmacokinetic and safety profiles. nih.govnih.gov For example, in silico predictions for some 1-piperazine indole (B1671886) hybrids showed that most of the compounds successfully passed pharmacokinetic evaluations. nih.gov While specific data for this compound is not detailed, the established methodologies are directly applicable to assess its drug-likeness and potential for oral administration.

Table 3: Common In silico Pharmacokinetic and Safety Predictions

| Predicted Property | Importance in Drug Discovery |

|---|---|

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Essential for CNS-acting drugs. |

| CYP450 Enzyme Inhibition | Assesses the risk of metabolic drug-drug interactions. |

| hERG Inhibition | Screens for potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the likelihood of the compound being a mutagen. |

| Oral Bioavailability | A key indicator of a drug's potential for oral administration. |

Conformational Analysis of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its ability to bind to a biological target.

The piperazine ring typically exists in a chair conformation, but the substituents on the nitrogen atoms can influence its geometry and flexibility. For derivatives of this compound, the orientation of the furoyl group relative to the piperazine ring is of particular interest.

Studies on other piperazine derivatives have shown that conformational flexibility can be crucial for their biological activity. nih.gov For example, the analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity involved determining the model bioactive conformations to design a pharmacophore. nih.gov A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity.

The conformational adaptability of piperazine derivatives upon binding to a receptor has been shown to be more important than often assumed, suggesting that a molecule's ability to adopt the correct shape within the binding pocket is key to its inhibitory activity. nih.gov This highlights the importance of considering molecular flexibility in the design of new inhibitors based on the this compound scaffold. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides |

Applications in Supramolecular Chemistry and Material Science

Calixarene (B151959) Conjugates for Metal Ion Extraction

Calixarenes are macrocyclic compounds that serve as versatile scaffolds for the construction of ionophores due to their pre-organized cavities. The functionalization of calixarenes with specific ligating units, such as 1-(2-furoyl)piperazine, enhances their ability to selectively bind and extract targeted metal ions.

A notable application of this compound in this domain is its incorporation into a calix nih.govarene derivative for the selective liquid-liquid extraction of heavy metal ions. tandfonline.comresearchgate.net Research has demonstrated the synthesis and characterization of a this compound-appended calix nih.govarene and evaluated its extraction capabilities for a range of divalent metal ions, including Pb²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, and Zn²⁺. tandfonline.comresearchgate.net

The results of these extraction studies indicate a high affinity and selectivity of the functionalized calixarene for Cadmium (Cd²⁺) ions. tandfonline.comresearchgate.net The modified calixarene exhibited a remarkable 95% extraction recovery for Cd²⁺, highlighting its potential for use in remediation processes to remove this toxic heavy metal from contaminated water sources. tandfonline.comresearchgate.net The extraction efficiencies for other tested metal ions were also significant, demonstrating the broad utility of this supramolecular assembly.

| Metal Ion | Extraction Recovery (%) |

|---|---|

| Cd²⁺ | 95 |

| Pb²⁺ | Data Not Available in Search Results |

| Cu²⁺ | Data Not Available in Search Results |

| Ni²⁺ | Data Not Available in Search Results |

| Co²⁺ | Data Not Available in Search Results |

| Zn²⁺ | Data Not Available in Search Results |

The successful selective extraction of metal ions by this compound-calixarene conjugates is a direct result of rational ligand design. Several key principles contribute to the effective recognition and binding of specific metal cations. The piperazine (B1678402) ring itself can act as a good ligand for forming metal complexes due to its nitrogen donor atoms. biointerfaceresearch.com

The design of such selective ligands involves several strategic considerations:

Preorganization of Binding Sites: The calixarene scaffold provides a pre-organized platform, holding the this compound units in a specific spatial arrangement. This reduces the entropic penalty of binding, leading to stronger and more selective complexation.

Hard and Soft Acid-Base (HSAB) Principle: The choice of donor atoms in the ligand is crucial for targeting specific metal ions. The nitrogen and oxygen atoms within the this compound moiety offer a combination of hard and borderline donor sites, which can be tailored to match the properties of the target metal cation. For instance, sulfur-containing groups are often incorporated into calixarenes to target soft metal ions. nih.gov

Conformational Flexibility and Rigidity: The piperazine ring can adopt different conformations, such as chair and boat forms, which can influence the geometry of the binding pocket. biointerfaceresearch.comnih.gov The incorporation of the piperazine into a macrocyclic structure can introduce a degree of rigidity, enhancing selectivity. nih.gov

The strategic application of these principles in the design of this compound-functionalized calixarenes allows for the development of highly effective and selective extractants for targeted metal ions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Furoyl)piperazine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, acylation of piperazine with 2-furoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or NaH) is common. Reaction monitoring via TLC (e.g., hexane:ethyl acetate, 1:8) and purification via silica gel chromatography are critical to isolate the product . Temperature control (room temperature to 60°C) and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) significantly impact yield.

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and confirms furoyl-piperazine bonding. Mass spectrometry (ESI-TOF) validates molecular weight.

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile:water mobile phase) ensures purity (>95%) .

- Vibrational Analysis : Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes structural isomers via unique spectral fingerprints .

Q. What are the known biological activities of this compound derivatives, and how are these typically evaluated in vitro?

- Methodological Answer : Derivatives exhibit anticancer, antimicrobial, and receptor-modulating activities. In vitro assays include:

- Antiproliferative Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Competitive binding assays (e.g., GTPγS for GPCR activity) .

- Antimicrobial Efficacy : Broth microdilution to determine MIC against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction parameters be optimized in the synthesis of this compound derivatives to minimize by-products?

- Methodological Answer :

- Solvent Selection : DMF enhances solubility of polar intermediates, while DCM reduces side reactions .

- Catalyst Optimization : Cu(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) improves regioselectivity in triazole derivatives .

- Purification : Gradient elution in chromatography (ethyl acetate:hexane, 1:8 to 1:2) resolves closely eluting impurities .

Q. What strategies are employed to resolve contradictions in pharmacological data across different studies on piperazine derivatives?

- Methodological Answer :

- Metabolic Profiling : LC-MS/MS identifies species-specific metabolites (e.g., cytochrome P450-mediated oxidation in rats vs. humans) .

- Multivariate Analysis : PCA-LDA of Raman spectra (99% variance explained) differentiates isomers with overlapping bioactivity profiles .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies in receptor affinity by modeling steric/electronic effects .

Q. How do structural modifications at the piperazine ring influence the binding affinity of this compound derivatives to biological targets?

- Methodological Answer :

- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups at the phenyl ring enhance GPCR binding (e.g., 5-HT₂C receptor) via hydrophobic interactions .

- Heterocyclic Appendages : Triazole moieties improve anticancer activity by intercalating DNA or inhibiting topoisomerases .

- Steric Effects : Ortho-substitutions on the furoyl group reduce steric hindrance, increasing enzymatic inhibition (e.g., PAR2 receptor) .

Q. What advanced spectroscopic or computational methods are used to study the electronic and steric effects of substituents on this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps and charge distribution, correlating with reactivity .

- Raman Mapping : Multivariate analysis (PCA-LDA) discriminates isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on peak shifts at 800–1200 cm⁻¹ .

- Molecular Dynamics : Free-energy perturbation (FEP) simulations quantify substituent effects on binding thermodynamics .

Q. How can multivariate statistical analysis enhance the interpretation of spectral data for isomers or analogs of this compound?

- Methodological Answer :

- Data Reduction : PCA extracts principal components (PC1–PC5) explaining >95% variance in Raman spectra, isolating critical peaks .

- Classification : LDA generates canonical scores to classify isomers (e.g., 2-BZP vs. 4-BZP) with >90% accuracy .

- Validation : Leave-one-out cross-validation (LOOCV) ensures model robustness against overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.